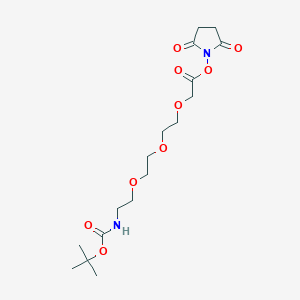

t-Boc-N-Amido-PEG3-CH2CO2-NHS ester

Description

Spatial Configuration of Boc-Protected Amine Moiety

The t-Boc group occupies a terminal position, shielding the primary amine via a carbamate linkage. This steric protection prevents premature nucleophilic reactions during synthesis or storage. The tert-butyl group creates a hydrophobic microenvironment, stabilizing the amine against hydrolysis or oxidation. X-ray crystallography studies of analogous Boc-protected compounds reveal a staggered conformation around the carbamate bond, minimizing steric clashes between the tert-butyl group and adjacent atoms.

Electronic Effects : The Boc group’s electron-withdrawing nature reduces the amine’s basicity (pKa ~10–12), ensuring stability under neutral to mildly acidic conditions. Deprotection occurs via acidolysis (e.g., trifluoroacetic acid), cleaving the carbamate bond to regenerate the free amine.

Electronic Properties of NHS Ester Termination

The NHS ester terminus exhibits electrophilic character, enabling rapid acylation of primary amines (e.g., lysine residues) under physiological conditions (pH 7.2–9.0). Density functional theory (DFT) calculations indicate a partial positive charge on the carbonyl carbon (Δq = +0.32 e), facilitating nucleophilic attack.

Reactivity Table :

| Parameter | Value | Source |

|---|---|---|

| Hydrolysis Half-Life | 4–5 hours (pH 7.0, 0°C) | |

| Optimal Reaction pH | 7.2–8.5 | |

| Activation Energy | 45.2 kJ/mol |

Competing hydrolysis limits reaction efficiency in aqueous media, necessitating anhydrous conditions for long-term storage.

Conformational Dynamics of PEG3 Spacer

The PEG3 spacer [(OCH2CH2)3] adopts a helical conformation in aqueous solutions, as confirmed by molecular dynamics simulations. This flexibility reduces steric hindrance between conjugated molecules while enhancing solubility (logP = −1.2).

Key Observations :

- Solvent Dependence : In polar solvents (e.g., water), PEG3 exhibits extended conformations (end-to-end distance = 12.4 Å). In nonpolar solvents, it collapses into compact coils (end-to-end distance = 8.7 Å).

- Temperature Effects : Elevated temperatures (25°C → 37°C) increase conformational entropy, improving spacer mobility by 18%.

Structural Characterization Techniques

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, CDCl3) : δ 1.44 ppm (s, 9H, t-Boc), δ 3.55–3.70 ppm (m, 12H, PEG3), δ 2.82 ppm (t, 2H, CH2CO2).

- ¹³C NMR : 156.2 ppm (C=O, carbamate), 80.1 ppm (quaternary C, t-Boc), 70.3–70.8 ppm (PEG3 ether carbons).

Infrared Spectroscopy (IR) :

- 1745 cm⁻¹ (C=O stretch, NHS ester), 1690 cm⁻¹ (C=O stretch, carbamate), 1100 cm⁻¹ (C-O-C stretch, PEG3).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) confirms ≥95% purity, with a retention time of 8.2 minutes.

Comparative Analysis with Analogous Compounds

| Property | t-Boc-N-Amido-PEG3-CH2CO2-NHS | Mal-PEG3-NHS | Azido-PEG3-NHS |

|---|---|---|---|

| Reactivity Target | Primary Amines | Thiols | Alkynes |

| Solubility (H2O) | 25 mg/mL | 18 mg/mL | 15 mg/mL |

| Hydrolysis Half-Life | 4.5 hours | 3.2 hours | 5.1 hours |

| Molecular Weight | 458.5 g/mol | 442.4 g/mol | 475.6 g/mol |

Mechanistic Insights into Bioconjugation

The compound’s dual functionality enables sequential reactions:

- NHS Ester Activation : Reacts with lysine ε-amines on proteins (k = 2.3 × 10³ M⁻¹s⁻¹).

- Boc Deprotection : Acidic treatment (e.g., 50% TFA) liberates the primary amine for secondary conjugation.

Applications in Biomedical Research

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O9/c1-17(2,3)27-16(23)18-6-7-24-8-9-25-10-11-26-12-15(22)28-19-13(20)4-5-14(19)21/h4-12H2,1-3H3,(H,18,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGZJNPUWOMXNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCC(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amine Protection with t-Boc Group

The primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This step ensures selective reactivity during subsequent PEGylation:

PEG3 Spacer Incorporation

The PEG3 chain is introduced via nucleophilic substitution or coupling reactions. Two methods are prevalent:

Method A: Ethylene Oxide Polymerization

Method B: Stepwise Coupling of PEG Units

NHS Ester Activation

The terminal carboxylic acid is activated using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent:

Optimization Strategies

Solvent Selection

Catalyst Screening

Purification Techniques

-

Size-exclusion chromatography (SEC) : Removes unreacted PEG precursors.

-

Recrystallization : Ethyl acetate/hexane mixtures yield >98% purity.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity

Comparative Analysis of Synthetic Parameters

| Parameter | Ethylene Oxide Polymerization | Stepwise Coupling |

|---|---|---|

| Reaction Time | 24–48 hours | 12–24 hours |

| PDI | 1.1–1.3 | 1.01–1.05 |

| Scale-Up Feasibility | Moderate | High |

| Cost | Low | High |

Research Findings and Challenges

Key Advancements

Chemical Reactions Analysis

Types of Reactions

t-Boc-N-Amido-PEG3-CH2CO2-NHS ester undergoes several types of chemical reactions:

Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds. This reaction is commonly used in bioconjugation.

Deprotection: The t-Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to expose the free amine group.

Coupling Reactions: The free amine group can further react with carboxylic acids to form amide bonds.

Common Reagents and Conditions

Substitution: Primary amines, mild basic conditions (pH 7-9).

Deprotection: Trifluoroacetic acid (TFA), room temperature.

Coupling: Carboxylic acids, coupling agents like DCC or DIC, room temperature.

Major Products

Amide Bonds: Formed by the reaction of the NHS ester with primary amines.

Free Amine: Obtained after deprotection of the t-Boc group.

Bioconjugates: Resulting from the coupling of the free amine with carboxylic acids.

Scientific Research Applications

Applications in Bioconjugation

2.1 Protein Labeling

t-Boc-N-Amido-PEG3-CH2CO2-NHS ester is extensively used to label proteins. The NHS ester reacts with free amines on protein surfaces, facilitating the attachment of PEG chains which improve solubility and stability. This modification can enhance the pharmacokinetic properties of therapeutic proteins, leading to prolonged circulation times in vivo .

2.2 Antibody-Drug Conjugates (ADCs)

In the development of ADCs, this compound serves as a linker that connects cytotoxic drugs to antibodies. The hydrophilic PEG spacer reduces immunogenicity and enhances the solubility of the conjugate, improving its therapeutic index .

Applications in Drug Delivery Systems

3.1 Controlled Release

The incorporation of this compound into drug formulations allows for controlled release profiles. The PEGylation process can modulate the release rates of therapeutic agents, providing sustained drug delivery over extended periods .

3.2 Gene Delivery

This compound can also be utilized in gene therapy applications by modifying nucleic acids to enhance their stability and cellular uptake. The NHS ester facilitates the conjugation of PEG to oligonucleotides or plasmids, improving their pharmacological properties .

Case Studies

Advantages of Using this compound

- Increased Solubility : The PEG moiety significantly enhances the solubility of hydrophobic compounds in aqueous environments.

- Stability : Provides improved stability to biomolecules against enzymatic degradation.

- Versatility : Applicable in various fields including drug development, diagnostics, and research.

Mechanism of Action

The mechanism of action of t-Boc-N-Amido-PEG3-CH2CO2-NHS ester involves the formation of stable amide bonds through nucleophilic substitution. The NHS ester reacts with primary amines on biomolecules, forming a covalent bond. The t-Boc group protects the amine during the initial reaction and can be removed to expose the free amine for further conjugation. This allows for precise and controlled bioconjugation, enhancing the functionality and stability of the resulting products .

Comparison with Similar Compounds

Structural and Functional Variations

The t-Boc-N-Amido-PEGn-CH2CO2-NHS ester series varies primarily in PEG chain length (n = 1–7) and terminal functional groups. Key differences are summarized below:

Performance and Selectivity

- PEG3 (n=3): Balances flexibility and solubility, making it versatile for protein-drug conjugates . PEG4 (n=4): Extended circulation half-life in vivo due to reduced renal clearance, suited for long-acting therapeutics .

Functional Group Diversity :

- Azide variants (e.g., Azido-PEG3-CH2CO2-NHS ester) enable copper-free click chemistry with DBCO/BCN-modified molecules, critical for live-cell labeling .

- TCO-PEG4-NHS ester (CAS: 2141981-88-4) reacts with tetrazines via inverse electron-demand Diels-Alder reactions, enabling rapid bioorthogonal tagging .

Stability and Reactivity

- NHS Ester Reactivity : All variants show similar NHS ester reactivity toward primary amines (pH 7–9), but longer PEG chains (e.g., PEG4) slightly slow reaction kinetics due to steric effects .

- t-Boc Deprotection : Consistent across the series (using TFA or HCl), but PEG4 and PEG7 analogs may require longer deprotection times due to increased hydrophobicity .

Drug Delivery Systems

- PEG3 : Used in ADCs for attaching cytotoxic payloads to antibodies via lysine residues, improving tumor targeting .

- PEG4 : Enhances pharmacokinetics of peptide drugs (e.g., GLP-1 analogs) by reducing enzymatic degradation .

- Azido-PEG2/3: Key in pretargeted radioimmunotherapy, where azide-alkyne cycloaddition localizes radionuclides at tumor sites .

Diagnostic Tools

- TCO-PEG4-NHS ester enables rapid conjugation of fluorescent dyes to antibodies for in vivo imaging, with minimal background noise .

Limitations and Challenges

- PEG Immunogenicity: Longer PEG chains (≥PEG5) may induce anti-PEG antibodies, limiting repeated dosing .

- Steric Hindrance : Bulky PEG7 analogs can impede binding in receptor-ligand systems .

Q & A

Q. How does the t-Boc protection group influence the stability and reactivity of t-Boc-N-Amido-PEG3-CH2CO2-NHS ester in aqueous environments?

The t-Boc group protects the amine from undesired reactions during synthesis or conjugation, ensuring selective reactivity of the NHS ester with primary amines (e.g., lysine residues in proteins). Under mild acidic conditions (e.g., 10–30% TFA), the t-Boc group is cleaved, exposing the free amine for subsequent reactions . Stability in aqueous solutions depends on pH and temperature; prolonged exposure to neutral/basic pH accelerates hydrolysis of the NHS ester, necessitating optimized reaction timelines .

Q. What protocols are recommended for conjugating this compound to amine-containing biomolecules?

- Step 1: Dissolve the compound in anhydrous DMSO or DMF to minimize hydrolysis.

- Step 2: Adjust the pH of the target biomolecule (e.g., protein, peptide) to 7.5–8.5 using a bicarbonate buffer to enhance amine reactivity.

- Step 3: Use a 5–10 molar excess of NHS ester to biomolecule, reacting at 4°C for 1–2 hours.

- Step 4: Purify via size-exclusion chromatography or dialysis to remove unreacted linker .

Q. How does the PEG3 spacer affect solubility and steric hindrance in bioconjugation applications?

The PEG3 chain enhances aqueous solubility of hydrophobic payloads (e.g., drugs, fluorophores) and reduces steric hindrance during conjugation by creating spatial separation between reactive groups. This improves labeling efficiency in proteins and nanoparticles .

Advanced Research Questions

Q. What experimental design considerations are critical when integrating this compound into PROTACs or drug delivery systems?

- Parameter Optimization: Balance NHS ester reactivity (pH 7.5–8.5) with t-Boc stability (acid-labile). Use orthogonal protection strategies for multi-step syntheses.

- Characterization: Employ MALDI-TOF MS or HPLC to confirm conjugation efficiency and payload release kinetics.

- Biological Validation: Test in vitro/in vivo stability under physiological conditions (e.g., serum stability assays) to assess linker robustness .

Q. How can researchers resolve discrepancies in reported solubility data for this compound across solvents like DMSO, water, and DCM?

Solubility variations arise from differences in purity, batch-to-batch variability, and solvent polarity. For reproducible results:

- Pre-warm solvents to 37°C for faster dissolution.

- Verify purity via NMR or LC-MS (>95% recommended).

- Use sonication for 5–10 minutes to disperse aggregates in aqueous buffers .

Q. What analytical methods are most effective for confirming t-Boc deprotection and free amine availability post-conjugation?

- Deprotection Confirmation: Monitor by FT-IR (disappearance of t-Boc carbonyl peak at ~1680 cm⁻¹) or TLC (shift in Rf after acid treatment).

- Amine Quantification: Use fluorescamine assays or ninhydrin tests to quantify free amines post-deprotection.

- Cross-Validation: Compare MALDI-TOF MS spectra before and after deprotection to confirm molecular weight changes .

Data Contradiction Analysis

Q. Why do some studies report low conjugation efficiency despite optimal NHS ester-to-amine ratios?

Potential factors include:

- Competitive Hydrolysis: NHS esters hydrolyze rapidly in aqueous buffers (t₁/₂ ~10–30 minutes at pH 8.0). Use fresh stock solutions and minimize reaction time.

- Steric Hindrance: Bulky biomolecules (e.g., antibodies) may limit NHS ester access to amines. Increase PEG chain length (e.g., PEG4–PEG12) for better spacing .

- Amine Availability: Pre-treat proteins with reducing agents (e.g., TCEP) to expose buried lysine residues .

Q. How should researchers address conflicting reports on the stability of this compound in long-term storage?

- Storage Conditions: Store lyophilized at -20°C under argon to prevent hydrolysis. Avoid repeated freeze-thaw cycles.

- Stability Testing: Perform accelerated degradation studies (e.g., 40°C/75% RH for 1 week) and compare HPLC purity profiles to establish shelf-life .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.